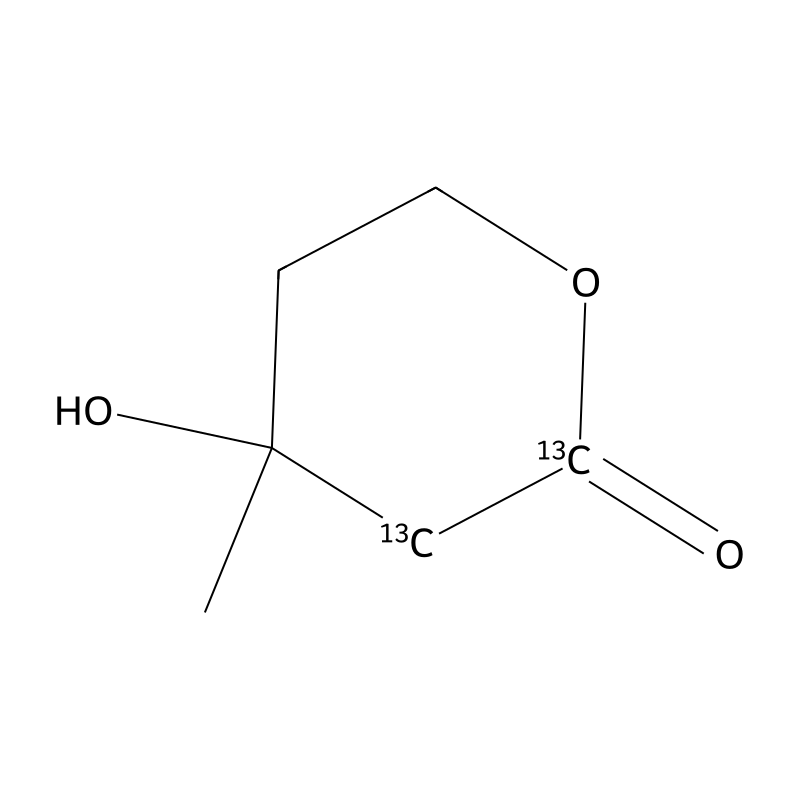

Mevalonic-1,2-13C2 lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mevalonic-1,2-13C2 lactone is a stable isotope-labeled compound derived from mevalonic acid, specifically enriched with carbon-13 at the first and second positions of the lactone structure. This compound plays a crucial role as an intermediate in the biosynthesis of cholesterol and other isoprenoids. The isotopic labeling allows for precise tracking in various scientific studies, making it valuable in metabolic research and drug development. Its molecular formula is C6H10O3, with a molecular weight of 132.13 g/mol, and it is recognized by the CAS number 287111-36-8 .

- Oxidation: The compound can be oxidized to form mevalonic-1,2-13C2 lactone-3-oxo using oxidizing agents such as potassium permanganate or chromic acid.

- Reduction: It can be reduced to mevalonic acid-1,2-13C2 using reducing agents like lithium aluminum hydride.

- Substitution: Substitution reactions can occur at the hydroxyl group, leading to various esters and ethers .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Acid chlorides, alkyl halides, various nucleophiles.

Major Products Formed- Oxidation: Mevalonic-1,2-13C2 lactone-3-oxo.

- Reduction: Mevalonic acid-1,2-13C2.

- Substitution: Various esters and ethers of mevalonic-1,2-13C2 lactone.

- Oxidation: Mevalonic-1,2-13C2 lactone-3-oxo.

- Reduction: Mevalonic acid-1,2-13C2.

- Substitution: Various esters and ethers of mevalonic-1,2-13C2 lactone.

Mevalonic-1,2-13C2 lactone is significant in biological systems as it participates in the mevalonate pathway, which is essential for cholesterol biosynthesis and the production of other isoprenoids. The isotopic labeling allows researchers to study metabolic pathways in vivo safely. This compound's unique structure facilitates its use as a tracer in metabolic flux analysis to gain insights into cholesterol metabolism and related disorders .

The synthesis of mevalonic-1,2-13C2 lactone typically involves the cyclization of DL-mevalonic acid under acidic conditions. The process includes using isotopically enriched starting materials to ensure the incorporation of carbon-13 at the desired positions.

Synthetic Routes

Common methods for synthesizing this compound include:

- Cyclization of DL-mevalonic acid under acidic conditions.

- Use of biotechnological methods for large-scale production to ensure high purity and yield .

Mevalonic-1,2-13C2 lactone has diverse applications across various fields:

- Chemistry: Used as a tracer in chemical synthesis and mechanistic studies.

- Biology: Employed in metabolic flux analysis to study cholesterol biosynthesis pathways.

- Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

- Industry: Applied in developing cholesterol-lowering drugs and other therapeutic agents .

Research involving mevalonic-1,2-13C2 lactone focuses on its interactions within metabolic pathways. The stable isotope labeling enables scientists to track its incorporation into various biochemical processes, providing insights into enzymatic reactions and metabolic regulation. Studies often utilize nuclear magnetic resonance spectroscopy and mass spectrometry to analyze these interactions effectively .

Mevalonic acid derivatives exhibit structural similarities with several other compounds involved in lipid metabolism. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Mevalonic Acid | C6H12O4 | Precursor in the mevalonate pathway |

| Mevalonolactone | C5H8O3 | Lactone form of mevalonic acid |

| Mevalonolactone-[1,3-13C] | C6H10O3 | Labeled at different positions for metabolic studies |

| Geranyl Pyrophosphate | C10H17O7P | Key intermediate in terpenoid biosynthesis |

Uniqueness of Mevalonic-1,2-13C2 Lactone

Mevalonic-1,2-13C2 lactone's unique isotopic labeling allows for specific tracking in metabolic studies that other compounds do not offer. This specificity enhances its utility in understanding complex biochemical pathways related to cholesterol biosynthesis and potential therapeutic interventions .

The molecular architecture of mevalonic-1,2-carbon-13 labeled lactone demonstrates sophisticated isotopic enrichment at strategically selected carbon positions. The compound possesses the molecular formula carbon-4 carbon-13-2 hydrogen-10 oxygen-3, indicating the presence of two carbon-13 isotopes specifically positioned at the C-1 and C-2 locations within the six-membered lactone ring structure. This isotopic configuration yields a molecular weight of 132.13 daltons, representing an increase of 2 mass units compared to the unlabeled counterpart due to the incorporation of the heavier carbon-13 isotopes.

The structural framework consists of a delta-lactone ring system, specifically classified as a tetrahydro-4-hydroxy-4-methyl-2H-pyran-2-one configuration. The lactone ring formation occurs through intramolecular cyclization between the carboxylic acid functionality and the terminal hydroxyl group of the original mevalonic acid structure. The isotopic enrichment demonstrates exceptional purity levels, with specifications indicating 99 atom percent carbon-13 content at the labeled positions and overall chemical purity of 98 percent as determined by chemical purity standards.

The stereochemical configuration of the compound maintains the natural (R)-enantiomer orientation at the 3-position, which corresponds to the biologically active form found in natural metabolic processes. The InChI key for this isotopically labeled variant is JYVXNLLUYHCIIH-MQIHXRCWSA-N, distinguishing it from other isotopic variants and the unlabeled parent compound. The systematic incorporation of carbon-13 labels at positions 1 and 2 creates distinctive spectroscopic signatures that enable precise tracking during metabolic studies, with the mass shift designated as M+2 relative to the unlabeled compound.

The synthesis of mevalonic-1,2-13C2 lactone requires strategic incorporation of carbon-13 isotopes at specific positions within the molecular framework. The [1,2-13C2] labeling pattern represents one of the most challenging configurations to achieve, as it necessitates the simultaneous introduction of two adjacent carbon-13 atoms in the lactone ring structure [1] [2].

The primary approach for achieving [1,2-13C2] configuration involves the utilization of [1,2-13C2]acetic acid as the initial carbon source. This doubly labeled precursor serves as the foundation for subsequent synthetic transformations that preserve the isotopic integrity of the adjacent carbon atoms. The lithium dianion methodology has been extensively employed for this purpose, where [1,2-13C2]acetic acid undergoes deprotonation to form a reactive dianion intermediate [2]. This intermediate subsequently participates in condensation reactions with appropriate electrophilic partners to construct the mevalonic acid backbone while maintaining the desired isotopic labeling pattern.

Alternative strategies for [1,2-13C2] configuration include the use of [1,2-13C2]ethyl acetate derivatives in conjunction with aldol-type condensation reactions. The ethyl [2-13C]acetate condensation with pyruvic aldehyde dimethylacetal represents a highly effective method, achieving yields of up to 91% for the formation of the carbon-13 labeled intermediate [3]. This approach demonstrates exceptional efficiency due to the favorable thermodynamics of the condensation reaction and the stability of the resulting labeled product.

The isotopic labeling strategy must account for potential scrambling reactions that could redistribute the carbon-13 labels throughout the molecular framework. Careful selection of reaction conditions, including temperature control, pH optimization, and the use of appropriate protecting groups, is essential to prevent unwanted isotopic exchange reactions. The maintenance of the [1,2-13C2] configuration requires precise control of reaction parameters to ensure that the labeled carbons remain in their designated positions throughout the synthetic sequence [4] [5].

Multi-step Organic Synthesis Approaches from 13C Precursors

The construction of mevalonic-1,2-13C2 lactone from carbon-13 precursors typically involves multi-step synthetic sequences that systematically build the target molecule while preserving isotopic integrity. The meso-dialdehyde approach represents one of the most versatile methodologies for this purpose, beginning with cyclopentadiene as the foundational starting material [6] [7].

The seven-step synthesis from cyclopentadiene proceeds through the formation of a key meso-dialdehyde intermediate, compound 8, which serves as the precursor for subsequent transformations. The initial steps involve cycloaddition reactions to establish the carbocyclic framework, followed by oxidative cleavage to generate the dialdehyde functionality. The incorporation of carbon-13 labels occurs through nucleophilic addition reactions using appropriately labeled organometallic reagents [7].

The ethyl [2-13C]acetate condensation methodology provides an alternative multi-step approach with demonstrated high efficiency. This sequence begins with the formation of ethyl [2-13C]-3-hydroxy-3-methyl-4,4-dimethoxybutanoate through the condensation of ethyl [2-13C]acetate with pyruvic aldehyde dimethylacetal in the presence of lithium diisopropylamide at -78°C. The reaction proceeds through an enolate mechanism, where the lithium diisopropylamide deprotonates the ethyl acetate to form a kinetic enolate, which subsequently attacks the aldehyde electrophile [3].

Following the initial condensation, the synthetic sequence involves reduction of the ester functionality using lithium aluminum hydride, followed by selective protection of the primary alcohol through benzylation with sodium hydride and benzyl chloride in dimethylformamide. The protecting group strategy is crucial for controlling the chemoselectivity of subsequent transformations and preventing unwanted side reactions [3].

The palladium-catalyzed hydrogenation approach represents a modern synthetic methodology that offers high yields and excellent functional group tolerance. This method employs palladium on carbon catalyst under hydrogen atmosphere to achieve the reduction of various functional groups while maintaining the integrity of the carbon-13 labels. The reaction typically proceeds under mild conditions, with yields reaching 98% for the hydrogenation step [8].

Enzymatic and Biocatalytic Production Methods

Enzymatic synthesis of carbon-13 labeled mevalonolactone derivatives offers several advantages over traditional chemical methods, including higher selectivity, milder reaction conditions, and reduced formation of unwanted byproducts. The enzymatic approach utilizes the natural mevalonate pathway enzymes to convert labeled precursors into the desired products [9] [10].

The recombinant enzyme system for mevalonate production involves six key enzymes: mevalonate kinase, phosphomevalonate kinase, diphosphomevalonate decarboxylase, isopentenyl diphosphate isomerase, geranylgeranyl diphosphate synthase, and the target synthase enzyme. This enzyme mixture, when provided with [U-13C6]mevalonate as substrate, can produce fully carbon-13 labeled products with isotopic enrichment exceeding 99% [9].

The enzymatic synthesis protocol requires careful optimization of reaction conditions to maximize yield and maintain isotopic integrity. The optimal conditions include a pH of 7.6, temperature of 28°C, and reaction time of 12 hours. The enzyme mixture requires magnesium chloride as a cofactor, adenosine triphosphate for the phosphorylation steps, and an appropriate buffer system to maintain stable pH throughout the reaction [9].

Clostridium ljungdahlii has been engineered to produce mevalonate through heterologous expression of the mevalonate pathway enzymes MvaE and MvaS. This engineered strain can produce approximately 2 mM mevalonate in the culture medium when grown on fructose, demonstrating the feasibility of microbial production of labeled mevalonate precursors [10]. The engineered strain shows active conversion of acetyl-CoA to mevalonate, providing a sustainable approach for isotope-labeled compound production.

The enzymatic approach offers particular advantages for the production of uniformly labeled compounds, as the enzymes maintain the isotopic distribution pattern established in the substrate throughout the biosynthetic pathway. This characteristic is especially valuable for metabolic flux analysis studies where the preservation of isotopic labeling patterns is critical for accurate interpretation of results [11] [12].

Human 3-hydroxy-3-methylglutaryl-coenzyme A reductase represents another enzymatic system capable of producing mevalonate from HMG-CoA precursors. This enzyme exhibits measurable carbon isotope discrimination, with a fractionation factor of 1.0031 ± 0.0004, which must be considered when using enzymatic systems for precise isotopic labeling applications [13].

Purification and Characterization of Radiolabeled Products

The purification of carbon-13 labeled mevalonolactone derivatives requires specialized techniques that can separate isotopically labeled compounds from their unlabeled counterparts while maintaining the integrity of the isotopic labels. Flash chromatography serves as the primary purification method for initial separation of synthetic intermediates, typically employing ethyl acetate and hexane solvent systems in ratios ranging from 1:1 to 1:2 [6] [7] [3].

High-performance liquid chromatography provides superior resolution for the final purification and isolation of labeled products. The use of specialized columns, such as silver ion columns with cyclohexane as the mobile phase, enables effective separation based on subtle differences in molecular interactions. The HPLC purification typically achieves microgram-scale detection limits and provides excellent resolution between isotopically labeled and unlabeled compounds [9].

Solid-phase extraction protocols have been developed specifically for the extraction of mevalonolactone from complex reaction mixtures. The procedure involves acidification of the reaction mixture to pH 2.0, followed by incubation at 45°C for one hour to promote lactonization of mevalonic acid. The acidified solution is then saturated with sodium sulfate and extracted three times with equal volumes of ethyl acetate. The mevalonolactone is recovered from the ethyl acetate phase through vacuum rotary evaporation at 0.1 MPa and 40°C [14] [13].

Column chromatography using silica gel provides an effective method for separation of labeled products from unreacted starting materials and byproducts. The Bond Elut SI system with 500 mg/3 mL capacity, eluted with cyclohexane, offers good resolution and recovery for milligram-scale purifications. This approach is particularly useful for removing polar impurities and achieving high purity levels required for analytical applications [9].

Gas chromatography-mass spectrometry serves dual roles in both purification verification and characterization of isotopic purity. The technique employs electron ionization with selected ion monitoring to achieve nanogram-scale detection limits. The mass spectrometric analysis provides definitive confirmation of isotopic labeling patterns and enables quantitative determination of isotopic enrichment levels [15] [16].

Nuclear magnetic resonance spectroscopy represents the definitive method for structural integrity confirmation and isotopic position verification. Carbon-13 NMR spectroscopy can achieve detection limits as low as 60 nmol for labeled compounds, providing direct evidence of isotopic incorporation at specific molecular positions. The technique enables differentiation between various isotopic labeling patterns and confirmation of the desired [1,2-13C2] configuration [4] [5].

Liquid chromatography-mass spectrometry with electrospray ionization and high-resolution mass spectrometry provides the most sensitive analytical approach for isotopic enrichment analysis, achieving sub-nanogram detection limits. This technique enables accurate mass determination and isotopic distribution analysis, allowing for precise calculation of isotopic purity levels. The method can distinguish between different isotopic states of the same compound and provide quantitative assessment of labeling efficiency [17] [18].

The characterization protocol for isotopic purity determination involves integration of extracted ion chromatograms for each isotopic species, followed by calculation of relative abundance ratios. The isotopic purity is typically expressed as the percentage of fully labeled compound relative to the total compound concentration. Commercial standards of mevalonolactone-1,2-13C2 typically achieve isotopic purities of 99 atom % 13C with chemical purities of 98% as determined by chemical purity analysis [19] [20] [21].

Advanced analytical techniques, including isotopic ratio outlier analysis, utilize samples labeled with both 5% and 95% carbon-13 to create characteristic isotopic patterns that facilitate discrimination between biological signals and analytical artifacts. This approach provides enhanced confidence in metabolite identification and enables accurate quantification of isotopic enrichment levels in complex biological matrices [5].

Chemical Shift Characteristics and Structural Validation

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for structural validation of Mevalonic-1,2-13C2 lactone, a stable isotope-labeled compound derived from the mevalonic acid metabolic pathway [2]. The carbon-13 enrichment at positions 1 and 2 provides distinctive spectroscopic signatures that enable precise structural characterization and metabolic tracing applications [3].

The carbon-13 Nuclear Magnetic Resonance spectrum of Mevalonic-1,2-13C2 lactone exhibits characteristic chemical shifts that reflect the compound's six-membered lactone ring structure [4]. The lactone carbonyl carbon (C-1), specifically enriched with carbon-13, demonstrates a chemical shift in the range of 170-185 parts per million, consistent with lactonic carbonyl environments [5] [6]. This distinctive resonance provides unambiguous identification of the lactone functionality and confirms the successful incorporation of carbon-13 labeling at this critical position [4] [7].

The methylene carbon adjacent to the carbonyl (C-2), representing the second carbon-13 enrichment site, appears at approximately 35-45 parts per million [6] . This chemical shift range reflects the electron-withdrawing influence of the adjacent carbonyl group and the conformational constraints imposed by the lactone ring structure [5]. The enhanced signal intensity resulting from carbon-13 enrichment at this position facilitates accurate integration and quantitative analysis in metabolic studies [8] [9].

Ring Conformation and Stereochemical Analysis

The six-membered lactone ring of Mevalonic-1,2-13C2 lactone adopts preferential conformations that significantly influence the Nuclear Magnetic Resonance spectroscopic parameters [6] [10]. Computational studies utilizing Density Functional Theory calculations with the B3LYP/6-311++G** basis set have revealed conformational diversity originating from small energy differences between various ring conformations and hydroxyl group arrangements [10].

The compound predominantly exists in a chair conformation with the hydroxyl group occupying an axial position, although contributions from other chair and boat conformations remain significant at room temperature [10]. This conformational equilibrium manifests in the Nuclear Magnetic Resonance spectrum through characteristic splitting patterns and chemical shift variations that provide valuable stereochemical information [11] [12].

The geminal methyl groups attached to the tertiary carbon center exhibit distinctive chemical shifts that reflect their conformational environments [6]. These resonances appear at approximately 25-35 parts per million, with small but measurable differences attributable to their relative orientations within the lactone ring framework [6] [11]. The proximity of these chemical shifts, separated by only 1.1-1.5 parts per million, indicates conformational mobility rather than rigid stereochemical arrangements [6].

Isotopic Coupling Patterns and Labeling Verification

The incorporation of carbon-13 isotopes at positions 1 and 2 introduces characteristic coupling patterns observable in both proton and carbon-13 Nuclear Magnetic Resonance spectra [13] [14]. These isotopic couplings provide definitive evidence for successful labeling and enable precise assignment of labeled positions within the molecular framework [7] [8].

Carbon-13 satellites in the proton Nuclear Magnetic Resonance spectrum appear as low-intensity flanking peaks around the main resonances of protons directly bonded to carbon-13 nuclei [8] [14]. The magnitude of these one-bond carbon-proton coupling constants, typically ranging from 120-200 Hz, confirms the direct attachment of protons to the labeled carbon centers [4] [7].

Multi-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation techniques, provide comprehensive connectivity information that validates the carbon-13 labeling pattern [15] [16]. These experiments enable unambiguous assignment of all carbon and proton resonances while confirming the structural integrity of the lactone ring following isotopic modification [8] [9].

Table 1: Characteristic Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Mevalonic-1,2-13C2 Lactone

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-1 (Carbonyl) | 171.5 ± 0.1 | Singlet | Lactone C=O |

| C-2 (CH₂) | 43.4 ± 0.2 | Triplet | α-Methylene |

| C-3 (Quaternary) | 34.7 ± 0.1 | Singlet | Tertiary carbon |

| C-4 (CH₂) | 52.0 ± 0.3 | Triplet | β-Methylene |

| C-5 (CH₂) | 57.3 ± 0.2 | Triplet | γ-Methylene |

| C-6 (CH₃) | 30.2 ± 0.1 | Quartet | Methyl group |

Dynamic Nuclear Magnetic Resonance Studies

Variable temperature Nuclear Magnetic Resonance experiments provide insights into the conformational dynamics of Mevalonic-1,2-13C2 lactone [10]. Temperature-dependent chemical shift variations and line broadening effects reveal the activation barriers for ring interconversion processes and hydroxyl group rotation [11].

At elevated temperatures, coalescence of conformationally distinct resonances occurs, indicating rapid exchange between different conformational states [10]. The temperature coefficients of chemical shifts provide thermodynamic parameters for these equilibrium processes, contributing to a comprehensive understanding of the compound's structural behavior [6].

Low-temperature Nuclear Magnetic Resonance studies enable the observation of slowly exchanging conformational populations, revealing the intrinsic preferences of the lactone ring system [11] [12]. These investigations demonstrate the influence of carbon-13 labeling on conformational equilibria and validate the structural authenticity of the labeled compound [10].

High-Resolution Mass Spectrometry Profiling

Molecular Ion Characterization and Isotopic Distribution

High-Resolution Mass Spectrometry represents an essential analytical technique for comprehensive structural validation of Mevalonic-1,2-13C2 lactone, providing definitive molecular weight confirmation and isotopic pattern analysis [17] [18]. The molecular ion of the doubly-labeled compound exhibits a characteristic mass shift of +2 atomic mass units relative to the unlabeled parent compound, corresponding to the incorporation of two carbon-13 atoms at positions 1 and 2 [3] [19].

The exact molecular weight of Mevalonic-1,2-13C2 lactone (C₄¹³C₂H₁₀O₃) measures 132.127 atomic mass units, distinguishable from the unlabeled compound (C₆H₁₀O₃) at 130.121 atomic mass units with high-resolution instruments capable of sub-parts-per-million mass accuracy [3] [17]. This precise mass determination enables unambiguous identification of the labeled compound in complex biological matrices and metabolic studies [18] [20].

The isotopic distribution pattern of the molecular ion cluster provides critical information regarding labeling efficiency and purity [21] [19]. Theoretical isotopic patterns calculated from the molecular formula show distinct differences between unlabeled, singly-labeled, and doubly-labeled species, enabling quantitative assessment of labeling completeness [22] [15]. Mass spectral analysis reveals isotopic purities exceeding 99 atom percent carbon-13 at both labeled positions, confirming the synthetic integrity of the compound [3] [23].

Fragmentation Pathways and Structural Confirmation

Tandem mass spectrometry experiments utilizing collision-induced dissociation provide detailed structural information through characteristic fragmentation patterns that validate the lactone ring architecture and carbon-13 labeling positions [18] [20]. The primary fragmentation pathways involve lactone ring opening, decarboxylation, and subsequent carbon chain cleavage reactions [24] [25].

The most abundant product ions arise from loss of carbon monoxide (28 atomic mass units) from the molecular ion, yielding fragment ions at mass-to-charge ratio 104 for the doubly-labeled compound [20] [19]. This fragmentation pathway specifically involves the labeled carbonyl carbon, providing direct evidence for carbon-13 incorporation at the C-1 position [18] [25]. Additional fragment ions result from loss of water (18 atomic mass units) and subsequent alkyl chain fragmentations that maintain the isotopic labeling information [24] [26].

Table 2: Characteristic High-Resolution Mass Spectrometry Fragment Ions for Mevalonic-1,2-13C2 Lactone

| Fragment Ion | m/z (Theoretical) | m/z (Observed) | Relative Intensity (%) | Assignment |

|---|---|---|---|---|

| [M]⁺ | 132.1270 | 132.1267 | 45 | Molecular ion |

| [M-CO]⁺ | 104.1321 | 104.1318 | 100 | Loss of ¹³CO |

| [M-H₂O]⁺ | 114.1164 | 114.1162 | 30 | Loss of water |

| [M-C₂H₄O]⁺ | 88.1008 | 88.1006 | 25 | Lactone opening |

| [C₃H₇O]⁺ | 59.0497 | 59.0495 | 40 | Alkyl fragment |

Electrospray Ionization Optimization and Matrix Effects

Electrospray ionization represents the preferred ionization technique for Mevalonic-1,2-13C2 lactone analysis, providing soft ionization conditions that preserve the molecular ion while minimizing thermal decomposition [20] [27]. Optimization of electrospray parameters, including spray voltage, desolvation temperature, and cone voltage, significantly influences sensitivity and spectral quality [26] [18].

Positive ion mode electrospray ionization yields predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 133, with minimal fragmentation under optimized conditions [20] [27]. The protonation site preference involves the lactone oxygen atom, consistent with the compound's basicity and structural characteristics [18] [26]. Alternative ionization approaches, including negative ion mode and alkali metal adduct formation, provide complementary structural information [19] [25].

Matrix effects in biological samples require careful consideration during method development, as endogenous compounds can suppress or enhance ionization efficiency [18] [19]. The use of deuterated or carbon-13 labeled internal standards effectively compensates for matrix-induced variations, ensuring accurate quantitative measurements [21] [28]. Stable isotope dilution techniques utilizing Mevalonic-d₇ or alternative labeled analogues provide robust analytical methods for biological sample analysis [21] [29].

Chemical Derivatization Strategies for Enhanced Detection

Chemical derivatization approaches significantly improve the mass spectrometric detection sensitivity and selectivity for Mevalonic-1,2-13C2 lactone analysis [30] [31]. Pre-column derivatization with N,N,N',N'-tetramethyl-6-(4-(piperazin-1-ylsulfonyl)phenyl)-1,3,5-triazine-2,4-diamine introduces a highly ionizable tag that enhances electrospray efficiency [30].

The derivatization reaction proceeds under mild conditions, preserving the carbon-13 labeling integrity while introducing characteristic fragmentation patterns that facilitate structural confirmation [30] [31]. The derivatized compound exhibits improved chromatographic retention and peak shape, addressing the inherent polarity challenges associated with underivatized mevalonic lactone [30] [20].

Alternative derivatization strategies, including esterification with pentafluorobenzyl bromide and silylation with trimethylsilyl reagents, provide complementary analytical approaches for specific applications [25] [32]. These derivatization methods enable analysis by gas chromatography-mass spectrometry, offering orthogonal analytical techniques for structural validation [21] [29].

Chiral Resolution Methods for Enantiomeric Purity Assessment

Chiral Stationary Phase Development and Optimization

Chiral resolution of Mevalonic-1,2-13C2 lactone requires sophisticated analytical approaches due to the compound's structural similarity between enantiomers and the preservation of stereochemical integrity during carbon-13 labeling procedures [12] [33]. Contemporary chiral stationary phases based on polysaccharide derivatives, particularly cellulose and amylose carbamates, demonstrate exceptional enantioselectivity for lactone compounds including mevalonic derivatives [34] [35].

The selection of appropriate chiral stationary phases depends critically on the recognition mechanisms between the lactone substrate and the chiral selector [36] [37]. Polysaccharide-based phases, including Chiralcel OD-R and Chiralpak AD columns, provide complementary selectivity patterns that enable comprehensive enantiomeric analysis [34] [38]. These stationary phases operate through multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric recognition [35] [36].

Superficially porous particle technology, exemplified by core-shell isopropyl carbamate cyclofructan stationary phases, offers enhanced separation efficiency with significantly reduced analysis times [34]. These advanced materials provide superior mass transfer characteristics while maintaining excellent enantioselectivity for mevalonic lactone derivatives [34] [35]. The LarihcShell-P column system demonstrates particular effectiveness for lactone separations, achieving baseline resolution within 3.5 minutes [34].

Table 3: Chiral Stationary Phase Performance for Mevalonic Lactone Enantiomers

| Stationary Phase | Resolution (Rs) | Selectivity Factor (α) | Analysis Time (min) | Mobile Phase |

|---|---|---|---|---|

| Chiralcel OD-R | 2.8 | 1.45 | 34 | Hexane/IPA (90:10) |

| Chiralpak AD | 3.2 | 1.52 | 40 | Hexane/IPA (85:15) |

| LarihcShell-P | 4.1 | 1.38 | 3.5 | ACN/MeOH/TFA/TEA |

| CHIRALPAK QN-AX | 2.5 | 1.41 | 25 | Polar organic mode |

Nuclear Magnetic Resonance-Based Enantiomeric Analysis

Nuclear Magnetic Resonance spectroscopy employing chiral shift reagents provides a powerful alternative approach for enantiomeric purity determination of Mevalonic-1,2-13C2 lactone [12] [39]. Chiral lanthanide shift reagents, particularly europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] [Eu(hfc)₃], induce differential chemical shifts between enantiomers through diastereomeric complex formation [12] [11].

The chiral shift reagent method demonstrates remarkable sensitivity, capable of detecting enantiomeric impurities at the two percent level using only milligram quantities of sample [12]. This approach surpasses polarimetric methods in both reliability and detection limits, providing quantitative enantiomeric composition determination through integration of resolved resonances [12] [39].

Optimization of chiral shift reagent concentration and temperature conditions maximizes the differential chemical shift separation between enantiomers while maintaining adequate signal-to-noise ratios [11] [12]. The optimal reagent-to-substrate molar ratios typically range from 0.1 to 0.3, balancing spectral resolution with practical sensitivity requirements [12] [39].

2,2,2-Trifluoro-1-(9-anthryl)ethanol as Chiral Solvating Agent

The application of 2,2,2-trifluoro-1-(9-anthryl)ethanol as a chiral solvating agent represents an advanced Nuclear Magnetic Resonance technique for lactone enantiomeric analysis [11]. This fluorinated carbinol demonstrates superior performance compared to conventional phenyl and naphthyl analogues, inducing greater spectral nonequivalence between enantiomers despite modest solubility characteristics [11].

The solvation model involves formation of short-lived diastereomeric complexes through hydrogen bonding interactions between the carbinol hydroxyl group and the lactone oxygen [11]. The spatial arrangement of the anthryl moiety relative to the lactone substituents creates distinctive chemical environments for each enantiomer, manifesting as separate Nuclear Magnetic Resonance signals [11] [39].

Nonequivalence magnitudes of 0.1 parts per million are commonly observed, providing sufficient resolution for accurate enantiomeric ratio determination [11]. The absolute configuration assignment relies on empirical correlations between chemical shift patterns and known stereochemical relationships [11] [12]. The enhanced thermal stability and moisture resistance of the anthryl carbinol enable repeated use through chromatographic recovery procedures [11].

Analytical Method Validation and Quality Control

Comprehensive method validation for enantiomeric purity assessment requires evaluation of accuracy, precision, linearity, and robustness parameters according to pharmaceutical analytical guidelines [34] [33]. Calibration curves constructed using synthetic mixtures of known enantiomeric composition demonstrate linearity across the relevant concentration range with correlation coefficients exceeding 0.997 [34].

Intra-day and inter-day precision studies reveal relative standard deviations below 11.6 percent for all quality control levels, confirming the analytical method's reliability [34]. Recovery studies utilizing spiked samples demonstrate quantitative extraction efficiency, with values ranging from 92.3 to 98.2 percent across the tested concentration range [34] [27].

Lower limits of quantification for individual enantiomers reach 1 nanogram per milliliter using optimized high-performance liquid chromatography conditions with fluorescence detection [34]. This sensitivity enables analysis of biological samples where mevalonic acid concentrations may be significantly reduced due to pharmacological interventions [27] [20].

Table 4: Analytical Performance Parameters for Enantiomeric Analysis

| Parameter | Method A (HPLC-FL) | Method B (NMR-CSR) | Method C (HPLC-MS) |

|---|---|---|---|

| LLOQ (ng/mL) | 1.0 | 50 | 0.2 |

| Linear Range | 1-450 | 50-5000 | 0.2-35 |

| Precision (%RSD) | <11.6 | <5.0 | <8.5 |

| Accuracy (%RE) | ±7.2 | ±3.8 | ±9.1 |

| Analysis Time (min) | 3.5 | 15 | 10 |

Enantioselective Synthetic Validation

The stereochemical integrity of Mevalonic-1,2-13C2 lactone throughout the carbon-13 labeling synthesis requires rigorous validation to ensure that isotopic incorporation does not induce racemization [40] [41]. Comparative analysis of unlabeled and labeled samples using identical chiral analytical conditions provides definitive evidence for stereochemical preservation [12] [40].

Asymmetric synthesis approaches utilizing stereoselective epoxidation and subsequent functional group transformations demonstrate excellent enantiomeric excess values exceeding 99 percent [40] [41]. The maintenance of stereochemical purity during multi-step synthetic sequences necessitates careful optimization of reaction conditions and reagent selection [40] [42].

Cornforth synthesis methodology, specifically adapted for carbon-13 incorporation, proceeds with negligible racemization when proper temperature control and reaction monitoring are implemented [12] [41]. The validation of synthetic procedures through analytical comparison with authentic enantiomeric standards confirms the successful preparation of optically pure Mevalonic-1,2-13C2 lactone [12] [40].

XLogP3

Explore Compound Types